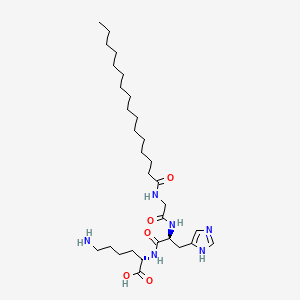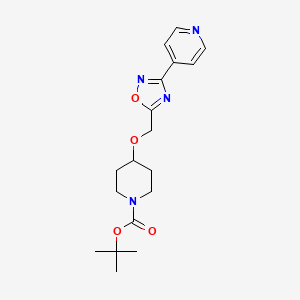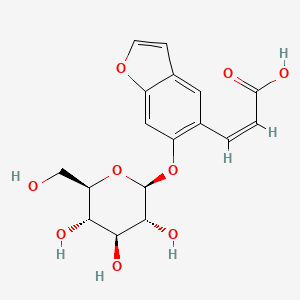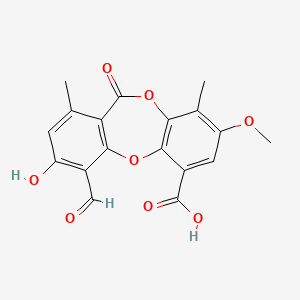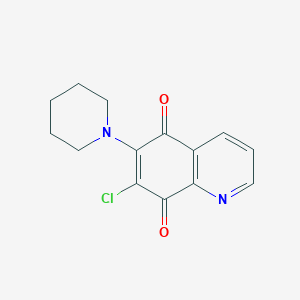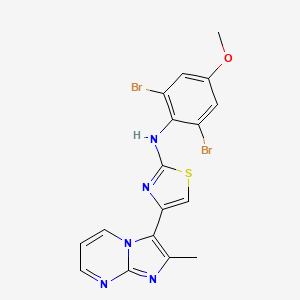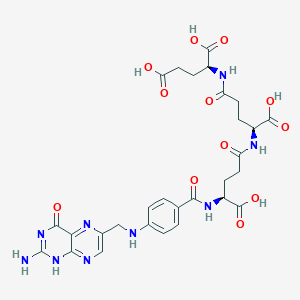
Pancopride
概述
准备方法
合成路线和反应条件
潘考普利德通过一系列化学反应合成,涉及其核心结构的形成,包括一个 1-氮杂双环[2,2,2]辛烷环体系。合成路线通常包括以下步骤:
- 形成 1-氮杂双环[2,2,2]辛烷环。
- 引入环丙基甲氧基。
- 苯甲酰胺部分的氯化。
- 最终偶联形成完整的潘考普利德分子 .
工业生产方法
潘考普利德的工业生产涉及扩大实验室合成过程。这包括优化反应条件,例如温度、压力和溶剂体系,以确保高产率和纯度。 该过程还包括严格的质量控制措施,以满足药品标准 .
化学反应分析
反应类型
潘考普利德经历了几种类型的化学反应,包括:
氧化: 潘考普利德在特定条件下可以被氧化,形成各种氧化衍生物。
还原: 还原反应可以改变潘考普利德分子中的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 卤素和亲核试剂等试剂用于取代反应.
主要产物
科学研究应用
潘考普利德具有广泛的科学研究应用:
化学: 用作研究 5-羟色胺 3 受体拮抗剂的参考化合物。
生物学: 用于神经递质系统和受体结合研究。
医学: 研究其在化疗引起的恶心和呕吐中的止吐特性。
工业: 用于开发新的止吐药物和制剂
作用机制
潘考普利德通过选择性结合并拮抗 5-羟色胺 3 受体发挥其作用。这种作用抑制了参与呕吐反应的神经递质 5-羟色胺的结合。 通过阻断这些受体,潘考普利德有效地减少了细胞毒性药物引起的恶心和呕吐 .
相似化合物的比较
类似化合物
昂丹司琼: 另一种用于预防恶心和呕吐的 5-羟色胺 3 受体拮抗剂。
格拉司琼: 与昂丹司琼类似,用于相同的适应症。
帕洛诺司琼: 一种较新的 5-羟色胺 3 受体拮抗剂,具有更长的半衰期.
潘考普利德的独特性
潘考普利德因其对 5-羟色胺 3 受体的高效力和选择性而独一无二。 与某些其他止吐剂不同,它不表现出抗多巴胺能活性,这降低了发生锥体外系症状等副作用的风险 .
属性
CAS 编号 |
121650-80-4 |
|---|---|
分子式 |
C18H24ClN3O2 |
分子量 |
349.9 g/mol |
IUPAC 名称 |
4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-(cyclopropylmethoxy)benzamide |
InChI |
InChI=1S/C18H24ClN3O2/c19-14-7-13(17(8-15(14)20)24-10-11-1-2-11)18(23)21-16-9-22-5-3-12(16)4-6-22/h7-8,11-12,16H,1-6,9-10,20H2,(H,21,23)/t16-/m1/s1 |
InChI 键 |
DBQMQBCSKXTCIJ-MRXNPFEDSA-N |
手性 SMILES |
C1CC1COC2=CC(=C(C=C2C(=O)N[C@@H]3CN4CCC3CC4)Cl)N |
SMILES |
C1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N |
规范 SMILES |
C1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
LAS 30451 LAS-30451 N-(1-azabicyclo(2.2.2)oct-3-yl)-2-cyclopropylmethoxy-4-amino-5-chlorobenzamide pancopride pancopride, (+-)-isome |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
